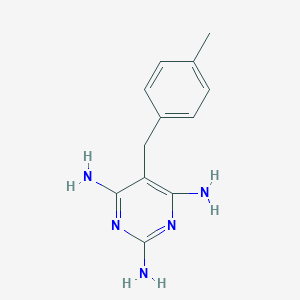
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing oxidative stress and inflammation in the brain, which are associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine in lab experiments is its potential anti-cancer properties. It has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for further research in this field. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the research of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine involves a multi-step process. The first step involves the reaction of 4-methylbenzylamine with 2,4,6-trichloropyrimidine to form 5-(4-methylbenzyl)-2,4,6-trichloropyrimidine. The second step involves the reduction of the trichloropyrimidine compound with sodium borohydride in the presence of a solvent such as methanol to form 5-(4-methylbenzyl)-2,4,6-pyrimidinetriamine.
Propiedades
Fórmula molecular |
C12H15N5 |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)methyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H15N5/c1-7-2-4-8(5-3-7)6-9-10(13)16-12(15)17-11(9)14/h2-5H,6H2,1H3,(H6,13,14,15,16,17) |
Clave InChI |
ISLNWBAEDQDZMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
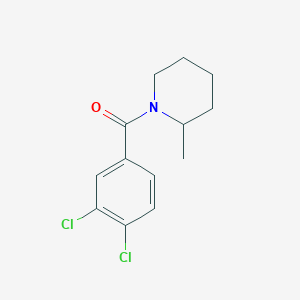
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
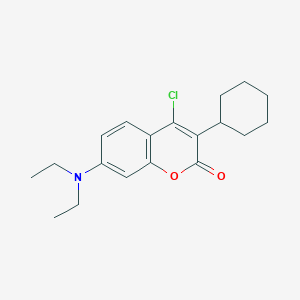
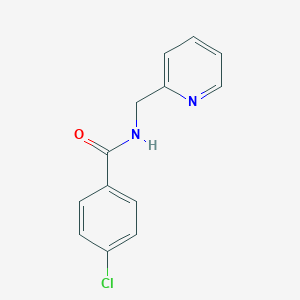
![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
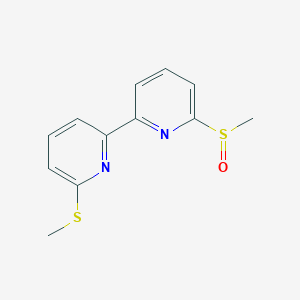
![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)